Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate
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Overview
Description
Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate is a synthetic organic compound with the molecular formula C10H9Cl2FN2O2. This compound is notable for its unique structure, which includes both chloro and fluoro substituents on a phenyl ring, as well as a hydrazono group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate typically involves the reaction of ethyl 2-chloroacetate with 3-chloro-4-fluoroaniline in the presence of a suitable hydrazine derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions. Major products formed from these reactions include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation .
Comparison with Similar Compounds
Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate can be compared with other similar compounds, such as:
Ethyl 2-chloro-2-[2-(3-chlorophenyl)-hydrazono]acetate: Lacks the fluoro substituent, which may affect its chemical reactivity and biological activity.
Ethyl 2-chloro-2-[2-(4-fluorophenyl)-hydrazono]acetate: Has the fluoro substituent at a different position, which may influence its interaction with molecular targets.
Ethyl 2-chloro-2-[2-(3-chloro-4-methylphenyl)-hydrazono]acetate: Contains a methyl group instead of a fluoro group, which may alter its chemical properties and biological effects .
Properties
Molecular Formula |
C10H9Cl2FN2O2 |
---|---|
Molecular Weight |
279.09 g/mol |
IUPAC Name |
ethyl (2E)-2-chloro-2-[(3-chloro-4-fluorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H9Cl2FN2O2/c1-2-17-10(16)9(12)15-14-6-3-4-8(13)7(11)5-6/h3-5,14H,2H2,1H3/b15-9+ |
InChI Key |
NSEBPYUAPQABKY-OQLLNIDSSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC(=C(C=C1)F)Cl)/Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)F)Cl)Cl |
Origin of Product |
United States |
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